
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a 2-chlorophenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 2-chlorophenylamine derivative with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-pyrimidin-2-thione: Similar structure but lacks the 2-chlorophenylamino group.
4(1H)-Pyrimidinone, 2-thioxo-: Similar core structure but without the dihydro and 2-chlorophenylamino substituents.
2-Amino-4(1H)-pyrimidinone: Contains an amino group instead of the thioxo group.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is unique due to the presence of both the thioxo group and the 2-chlorophenylamino substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89665-76-9 |
|---|---|
Fórmula molecular |
C11H10ClN3OS |
Peso molecular |
267.74 g/mol |
Nombre IUPAC |
5-[(2-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-2-4-9(8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17) |
Clave InChI |
GPPNTQAXKXKZHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CNC(=S)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


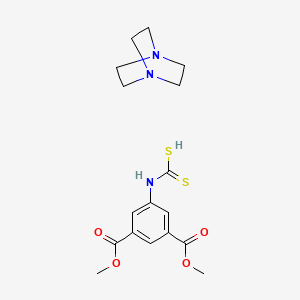
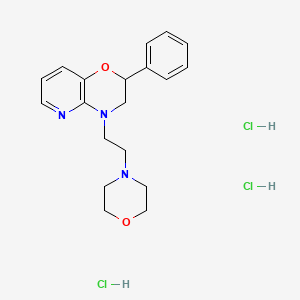
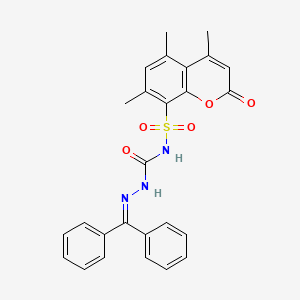
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
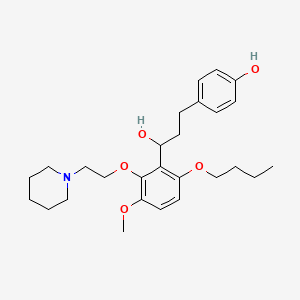
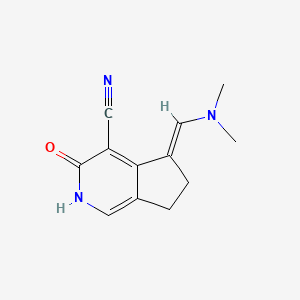
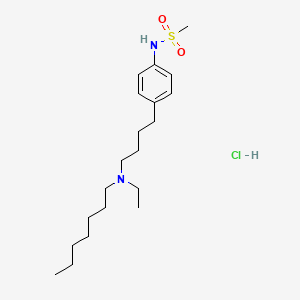
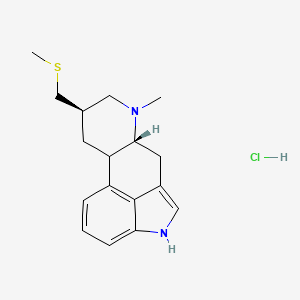
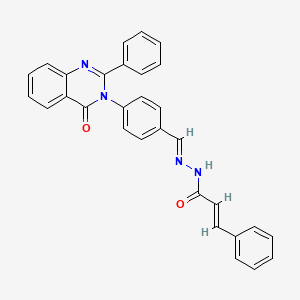
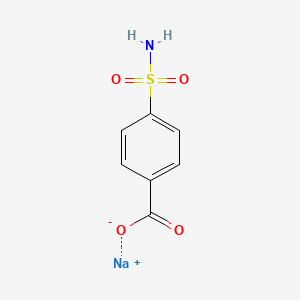
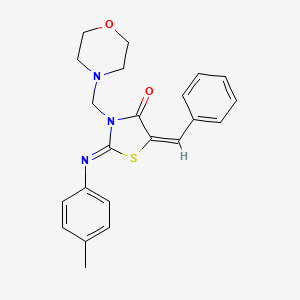


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
